molecular formula C9H18O B14902469 4-Methyl-2-(propan-2-yl)pentanal

4-Methyl-2-(propan-2-yl)pentanal

Cat. No.: B14902469
M. Wt: 142.24 g/mol
InChI Key: KKMKRUNCUTXQPX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(propan-2-yl)pentanal can be achieved through several methods. One common approach involves the reaction of 4-methylpentanal with isopropylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methyl-2-(propan-2-yl)pentanone. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(propan-2-yl)pentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Primary amines or hydrazines in the presence of acid catalysts.

Major Products Formed

    Oxidation: 4-Methyl-2-(propan-2-yl)pentanoic acid.

    Reduction: 4-Methyl-2-(propan-2-yl)pentanol.

    Substitution: Corresponding imines or hydrazones.

Scientific Research Applications

4-Methyl-2-(propan-2-yl)pentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(propan-2-yl)pentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpentanal: Similar structure but lacks the isopropyl group.

    2-Isopropylpentanal: Similar structure but lacks the methyl group at the 4-position.

    4-Methyl-2-pentanol: Similar structure but has a hydroxyl group instead of an aldehyde group.

Uniqueness

4-Methyl-2-(propan-2-yl)pentanal is unique due to the presence of both a methyl and an isopropyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

4-methyl-2-propan-2-ylpentanal

InChI

InChI=1S/C9H18O/c1-7(2)5-9(6-10)8(3)4/h6-9H,5H2,1-4H3

InChI Key

KKMKRUNCUTXQPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C=O)C(C)C

Origin of Product

United States

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